(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 128050-98-6
VCID: VC21546234
InChI: InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 128050-98-6

Cat. No.: VC21546234

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid - 128050-98-6

Specification

CAS No. 128050-98-6
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Standard InChI Key GYXDEFFXDFOZMJ-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Classification

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is classified as a modified amino acid derivative. The compound is registered with the CAS number 128050-98-6 and is also known by its simplified name Boc-D-9-Anthrylalanine . The "D" designation in the common name refers to the absolute configuration at the alpha carbon, corresponding to the (R) stereochemistry indicated in the systematic name. This compound belongs to the family of N-protected unnatural amino acids, specifically those containing aromatic polycyclic substituents.

Structural Features

The compound features several distinct structural elements that contribute to its chemical identity. The backbone consists of a propanoic acid with an amino group at the C2 position, resembling the amino acid alanine. The amino group is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide chemistry. What makes this compound unique is the presence of an anthracene ring system attached at the 9-position to the C3 of the propanoic acid backbone. This substitution of the methyl group of alanine with an anthracene moiety creates a significantly modified amino acid with distinctive properties.

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is determined by its functional groups. The carboxylic acid moiety can participate in esterification and amide formation reactions, making it suitable for peptide coupling. The Boc-protected amino group remains stable under basic and neutral conditions but can be selectively deprotected under acidic conditions (typically using trifluoroacetic acid). The anthracene ring system provides opportunities for photochemical reactions and fluorescence applications due to its extended conjugated π-system.

Spectroscopic Properties

Based on related compounds like those described in search result , the compound would display characteristic spectroscopic properties. In 1H-NMR spectroscopy, the anthracene moiety typically shows signals in the aromatic region ranging from 7.62 to 8.77 ppm. The alpha-hydrogen of the amino acid would appear at approximately 4.20 ppm as a quartet if coupled with a methyl group, while the Boc group would give a characteristic singlet at approximately 1.4 ppm for the nine tert-butyl protons .

Comparative Analysis with Related Compounds

Structural Relatives

Several structurally related compounds appear in the search results that help contextualize the properties of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. Table 1 presents a comparative analysis of these compounds.

Table 1: Comparison of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acidC22H23NO4365.42 (calculated)128050-98-6Reference compound
2-Amino-3-(9-anthryl)propanoic acidC17H15NO2265.3176932-40-6Lacks Boc protection group
3-(anthracen-9-yl)propanoic acidC17H14O2250.341034-83-7Lacks amino group and Boc protection
(R)-3-acetamido-2-(tert-butoxycarbonylamino)propanoic acidC10H18N2O5246.2645270113Contains acetamido instead of anthracen-9-yl group

Property Comparisons

The unprotected counterpart, 2-Amino-3-(9-anthryl)propanoic acid, has a lower molecular weight (265.31 g/mol) and likely exhibits greater water solubility due to the free amino group . Its XLogP3 value is reported as 1.1, indicating moderate lipophilicity . In contrast, the Boc-protected version would be expected to have higher lipophilicity due to the addition of the tert-butyl group.

3-(anthracen-9-yl)propanoic acid lacks the amino functionality altogether and has a molecular weight of 250.3 g/mol . This compound represents a simpler structural analog that maintains the anthracene-propionic acid connection but lacks the amino acid character of the title compound.

Applications and Research Significance

Pharmaceutical Applications

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is described as a pharmaceutical raw material, suggesting its relevance in drug discovery and development processes . The protected amino acid structure makes it particularly useful as a building block for peptide synthesis, especially for the creation of peptides containing unnatural amino acids with enhanced properties.

Chemical Biology Applications

The anthracene moiety provides fluorescent properties that can be exploited in biological imaging and for tracking purposes. When incorporated into peptides or proteins, this unnatural amino acid could serve as an intrinsic fluorescent probe for studying protein-protein interactions, protein folding, or cellular localization.

Applications in Asymmetric Synthesis

The chiral nature of the molecule, with its defined (R) stereochemistry, makes it potentially valuable in asymmetric synthesis applications. Amino acids and their derivatives often serve as chiral auxiliaries or catalysts in enantioselective transformations, and the unique structural features of this compound could provide distinct stereochemical control in such applications.

Characterization Data

Physical Data

Table 2: Physical and Chemical Properties of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

PropertyValueReference
CAS Number128050-98-6
Molecular FormulaC22H23NO4 (calculated)-
Molecular Weight365.42 g/mol (calculated)-
Physical StateSolid
Purity (Commercial)98-99%
Storage ConditionsStore in dry, cool, ventilated place

Spectroscopic Characterization

Based on information from related compounds, particularly those containing both Boc-protected amino acids and anthracene moieties, several spectroscopic characteristics can be anticipated. The IR spectrum would likely show characteristic bands for the carboxylic acid (C=O stretch at approximately 1700-1730 cm-1), the carbamate from the Boc group (C=O stretch at approximately 1680-1700 cm-1), and the aromatic C=C stretches from the anthracene moiety .

In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely including the loss of the Boc group (loss of C4H8 followed by CO2) and fragments corresponding to the anthracene moiety.

Current Research and Development

Research Applications

Recent research has explored the development of derivatives incorporating this compound's structural elements. For example, search result describes the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, which represents a more complex derivative featuring an isoxazoline ring system . This suggests ongoing interest in developing novel compounds with enhanced or modified properties based on the anthracene-amino acid scaffold.

Future Research Directions

Several promising avenues for future research with (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid include:

  • Development of fluorescent peptide-based sensors for biological applications

  • Incorporation into peptidomimetics with enhanced pharmacokinetic properties

  • Exploration of photochemical applications leveraging the anthracene moiety

  • Investigation of potential DNA-binding properties for therapeutic applications

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